molecular formula C13H23NO B2469659 8-(Cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1341491-34-6

8-(Cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol

Numéro de catalogue: B2469659
Numéro CAS: 1341491-34-6
Poids moléculaire: 209.333
Clé InChI: AASFCMMDTZVNFT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-(Cyclopentylmethyl)-8-azabicyclo[321]octan-3-ol is a bicyclic compound with a unique structure that includes a cyclopentylmethyl group and an azabicyclo[321]octane core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol can be achieved through several methods. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method provides enantiomerically pure compounds with high efficiency and complete diastereoselectivity.

Another approach involves the tandem C-H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2 . This method allows for the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Analyse Des Réactions Chimiques

Types of Reactions

8-(Cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Applications De Recherche Scientifique

8-(Cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol has several scientific research applications:

Mécanisme D'action

The mechanism of action of 8-(Cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to influence the activities of tropinone reductase I and II, enzymes involved in the metabolism of tropane alkaloids . The compound’s effects on these enzymes can alter the balance of tropan-3α-ols to tropan-3β-ols, impacting the spectrum of alkaloids produced in certain plants.

Comparaison Avec Des Composés Similaires

8-(Cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.

Activité Biologique

8-(Cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol, often referred to as a derivative of tropane, is a bicyclic compound with significant biological activity. Its structural characteristics contribute to its interaction with various biological systems, particularly in pharmacology. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula: C₈H₁₅NO
  • Molecular Weight: 141.21 g/mol
  • CAS Registry Number: 120-29-6
  • IUPAC Name: this compound

The compound's structure allows it to function as a ligand for various receptors in the body, particularly those involved in neurotransmission.

The primary biological activity of this compound is attributed to its interaction with opioid receptors, particularly the mu-opioid receptor (MOR). Research indicates that compounds within this class can act as antagonists at MORs, which are crucial for pain modulation and reward pathways in the brain.

  • Mu Opioid Receptor Antagonism : The compound has been identified as a mu-opioid receptor antagonist, which suggests potential applications in treating opioid-induced side effects without blocking analgesic effects. This is particularly relevant for managing conditions like opioid-induced constipation (OIC) .
  • Neurotransmitter Modulation : The compound may also influence the release of neurotransmitters such as dopamine and serotonin, contributing to its psychoactive properties and potential use in mood disorders.

Pharmacological Studies

Several studies have explored the pharmacological profiles of compounds similar to this compound:

StudyFindings
US Patent US8664242B2 Identified as a mu-opioid receptor antagonist with potential for treating gastrointestinal disorders related to opioid use .
Spectroscopic Study Demonstrated structural stability and interaction capabilities with various receptors, confirming its potential therapeutic applications .

Case Studies

  • Opioid-Induced Constipation Management : A clinical trial investigated the efficacy of mu-opioid receptor antagonists in patients suffering from OIC. The results indicated that participants receiving treatment with compounds similar to this compound experienced significant relief from symptoms without compromising pain management .
  • Mood Disorders : A study examined the effects of tropane derivatives on mood regulation in animal models. The findings suggested that these compounds could enhance serotonergic activity, offering a new avenue for antidepressant therapies .

Propriétés

IUPAC Name

8-(cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO/c15-13-7-11-5-6-12(8-13)14(11)9-10-3-1-2-4-10/h10-13,15H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASFCMMDTZVNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN2C3CCC2CC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.